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Dibenzo(b,e)(1,4)dioxin, bromodichloro-

Cat. No.: B14334983
CAS No.: 107227-59-8
M. Wt: 335.00 g/mol
InChI Key: UMXXZRBPSFOMHJ-UHFFFAOYSA-K
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Description

Classification within Halogenated Dioxins and Related Compounds

Dibenzo(b,e)(1,4)dioxin, bromodichloro- is classified as a polyhalogenated dibenzo-p-dioxin (B167043) (PHDD). More specifically, it belongs to a subgroup known as mixed bromo/chloro dibenzo-p-dioxins (PXDDs). nih.gov These compounds are structurally related to the more extensively studied polychlorinated dibenzo-p-dioxins (PCDDs) and polybrominated dibenzo-p-dioxins (PBDDs). nih.gov

The general classification hierarchy for this compound is as follows:

Halogenated Aromatic Hydrocarbons: A broad class of organic compounds containing one or more halogen atoms bonded to an aromatic ring.

Polyhalogenated Dibenzo-p-dioxins (PHDDs): A family of halogenated aromatic hydrocarbons with the dibenzo-p-dioxin chemical structure.

Mixed Halogenated Dibenzo-p-dioxins (PXDDs/PXDD/Fs): A specific group within PHDDs that contains at least one bromine atom and one chlorine atom.

These compounds are often grouped with other persistent organic pollutants (POPs), which are recognized for their longevity in the environment and their ability to accumulate in living organisms. evitachem.comnih.gov

Research Significance in Environmental Chemistry and Ecotoxicology

The scientific interest in Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other mixed halogenated dioxins stems from their unintended formation and release into the environment. These substances are not produced commercially but are often generated as byproducts during industrial and combustion processes. evitachem.comepa.gov

Formation and Environmental Presence:

Mixed halogenated dioxins can be formed under the same high-temperature conditions that produce chlorinated dioxins, but with the presence of both bromine and chlorine sources. greenpeace.to Significant sources include the incineration of waste that contains brominated flame retardants. evitachem.comgreenpeace.to The formation of these mixed halogenated compounds can occur through reactions involving precursors like chlorinated and brominated phenols. nih.gov As a result, mixed dioxins, in addition to their chlorinated counterparts, have been identified in the fly ash and flue gas from municipal waste incinerators. greenpeace.to

Ecotoxicological Relevance:

The ecotoxicological significance of these compounds is linked to their persistence, bioaccumulation potential, and toxicity. evitachem.com Research has shown that brominated and mixed brominated-chlorinated dibenzo-p-dioxins can bind to the cytosolic Ah receptor, similar to their chlorinated analogs, and induce hepatic microsomal enzymes with comparable potency. bohrium.com Gross pathological symptoms observed in laboratory studies, such as thymic atrophy and wasting of body mass, occur at doses that are nearly identical on a molar concentration basis to those of the chlorinated compounds. bohrium.com

The table below summarizes key aspects of the research significance of this compound class.

AspectDescription
Formation Pathway Unintended byproduct of combustion processes, particularly with brominated and chlorinated precursors. greenpeace.tonih.gov
Environmental Fate Persistent in the environment and subject to bioaccumulation in the food chain. evitachem.comepa.gov
Toxicological Profile Exhibits toxicity comparable to well-studied chlorinated dioxins, acting through similar biological mechanisms. bohrium.com
Analytical Challenge Requires sophisticated analytical methods for detection and quantification in complex environmental samples. psu.edu

The study of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and its congeners is crucial for a comprehensive understanding of the environmental burden and potential risks associated with halogenated dioxins as a whole.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrCl2O2-3 B14334983 Dibenzo(b,e)(1,4)dioxin, bromodichloro- CAS No. 107227-59-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

107227-59-8

Molecular Formula

C12H8BrCl2O2-3

Molecular Weight

335.00 g/mol

IUPAC Name

dibenzo-p-dioxin;bromide;dichloride

InChI

InChI=1S/C12H8O2.BrH.2ClH/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;;;/h1-8H;3*1H/p-3

InChI Key

UMXXZRBPSFOMHJ-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)OC3=CC=CC=C3O2.[Cl-].[Cl-].[Br-]

Origin of Product

United States

Formation Pathways and Sources of Dibenzo B,e 1,4 Dioxin, Bromodichloro

Unintentional Formation Mechanisms

The formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a complex process that can occur through several recognized chemical pathways, particularly in high-temperature environments where both bromine and chlorine sources are present.

Pyrolysis of Halogenated Precursors (e.g., Brominated Flame Retardants)

One of the principal formation pathways for mixed halogenated dioxins is the thermal degradation, or pyrolysis, of larger halogenated organic compounds that act as precursors. Brominated flame retardants (BFRs), widely used in electronics, textiles, and plastics, are significant precursors. researchgate.netbohrium.com During incineration or uncontrolled burning, these BFRs break down. researchgate.net In the presence of a chlorine source, such as polyvinyl chloride (PVC), the fragments of these molecules can recombine to form a variety of brominated, chlorinated, and mixed bromo-chloro dibenzodioxins, including Dibenzo(b,e)(1,4)dioxin, bromodichloro-. researchgate.netgreenpeace.to The co-combustion of BFR-containing materials with municipal solid waste, which often contains chlorinated plastics, creates an ideal environment for the formation of these mixed halogenated compounds. greenpeace.to Studies have shown that the thermal degradation of BFRs produces potent precursors to polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs), and when a chlorine source is available, significant concentrations of mixed halogenated dioxins are emitted. researchgate.net

De Novo Synthesis in Thermal Processes

De novo synthesis is a formation mechanism that does not rely on pre-existing, structurally similar precursors. Instead, dioxins are formed from the basic elements of carbon, oxygen, hydrogen, and halogens on the surface of fly ash particles in the post-combustion zone of incinerators. nih.govresearchgate.netepa.gov This process is typically catalyzed by transition metals, such as copper, present in the fly ash. epa.govnih.gov For Dibenzo(b,e)(1,4)dioxin, bromodichloro- to be formed via this pathway, both bromine and chlorine must be available in the flue gas and on the surface of the fly ash. nih.gov The de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) is known to occur at optimal temperatures between 250°C and 450°C. nih.gov Similar conditions are expected to facilitate the formation of mixed halogenated congeners when both halogens are present. nih.govnih.gov

Halogen Exchange Reactions (Bromine/Chlorine Exchange)

Halogen exchange reactions can also contribute to the formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro-. In thermal processes, fully chlorinated or fully brominated dioxins may already be formed. If these compounds are in an environment with a high concentration of the other halogen (e.g., a chlorinated dioxin in a bromine-rich flue gas), a substitution reaction can occur where a chlorine atom is replaced by a bromine atom, or vice versa. researchgate.net Elementary bromine (Br2) appears to facilitate chlorination by first brominating organic compounds, which is then followed by a Br/Cl-exchange. researchgate.net This exchange can lead to the formation of a wide array of mixed halogenated dioxins.

Laboratory Synthesis and Derivatization Studies

While not a source of environmental contamination, the intentional synthesis of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other mixed halogenated dioxins is conducted in laboratory settings. These syntheses are crucial for creating analytical standards and reference materials. The availability of pure standards is essential for the accurate identification and quantification of these compounds in environmental samples. Synthetic methodologies have been developed to produce various congeners of PBDDs and mixed bromo/chloro dibenzo-p-dioxins (PXDDs) with specific halogen substitution patterns for use in toxicological studies and as analytical tools.

Anthropogenic Sources

The primary sources of Dibenzo(b,e)(1,4)dioxin, bromodichloro- in the environment are human activities, particularly high-temperature industrial processes that involve both brominated and chlorinated materials.

Waste Incineration (Municipal, Industrial, Hazardous)

Waste incineration is widely recognized as a major source of dioxins, including mixed halogenated compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro-. bohrium.comukwin.org.uk The composition of the waste stream is a critical factor.

Municipal Waste Incineration: Municipal solid waste (MSW) is a heterogeneous mixture that often contains both chlorinated plastics (e.g., PVC) and products containing BFRs, such as electronic waste and treated textiles. greenpeace.to The incineration of MSW provides the necessary precursors and catalysts for the formation of mixed bromo-chloro dioxins. nih.gov Fly ash from municipal waste incinerators has been found to contain monobromo-polychlorinated dibenzo-p-dioxins and dibenzofurans. well-labs.com

Industrial and Hazardous Waste Incineration: Industrial waste streams can have high concentrations of specific halogenated chemicals. The co-incineration of bromine-containing wastes with chlorinated materials leads to the formation of brominated and mixed-halogenated phenols, which are direct precursors to halogenated dioxins. nih.gov Hazardous waste incinerators that treat a variety of chemical wastes are also potential sources of mixed halogenated dioxins.

The table below presents data on the levels of mixed halogenated dioxins found in incinerator fly ash from a past study, illustrating the presence of these compounds in real-world samples.

Compound ClassTotal Concentration (ng/g) in Fly AshPercentage of Total Halogenated Dioxins/Furans
Monobromo-polychloro-dibenzo-p-dioxins (Br1ClxDDs)Data not specified~7:1 ratio to Br2ClxDDs
Dibromo-polychloro-dibenzo-p-dioxins (Br2ClxDDs)Data not specifiedData not specified
Monobromo-polychloro-dibenzofurans (Br1ClxDFs)Data not specified~20:1 ratio to Br2ClxDFs
Dibromo-polychloro-dibenzofurans (Br2ClxDFs)Data not specifiedData not specified
Total Mixed Bromo-chloro Dioxins/Furans Data not specified~4%

Another study on a pilot incineration plant provided insights into the formation rates of halogenated compounds, showing significantly higher formation of brominated dioxins and furans compared to their chlorinated counterparts when bromine was co-incinerated. nih.gov

Compound GroupFormation Rates in Heat Exchanger
Polybrominated Dioxins/Furans (PBDD/F)4-20 times higher than PCDD/F
Polychlorinated Dioxins/Furans (PCDD/F)Baseline for comparison

This data highlights the significant impact of bromine presence on the formation of halogenated dioxins in incineration processes. nih.gov

Industrial Processes (e.g., Chemical Manufacturing, Metals Smelting)

Industrial activities are significant contributors to the formation of halogenated dioxins, including bromodichloro-dibenzo(b,e)(1,4)dioxin. These compounds can be generated as contaminants during the synthesis of certain brominated and chlorinated organic chemicals. nih.govepa.gov The reaction mechanisms that lead to polyhalogenated dioxins and furans are known to occur in the manufacturing of chemicals where halogenated phenols are used as precursors or are present as intermediates. thieme-connect.deepa.gov

Metals smelting and refining are also notable sources. nih.gov Secondary smelting of nonferrous metals like copper and aluminum can lead to the formation of dioxin-like compounds. nih.govejnet.org This occurs due to the combustion of organic impurities such as plastics, paints, and solvents found in scrap metal, combined with chlorine and bromine-containing chemicals used in the smelting process. nih.gov The presence of metals like copper can act as a catalyst, providing a surface upon which these compounds can readily form, particularly on fly ash particles in the post-combustion zone. ejnet.orgaaqr.org

Industrial ProcessDescription of Formation PathwayKey Precursors/Conditions
Chemical ManufacturingUnintended byproduct in the synthesis of certain brominated and chlorinated organic compounds. nih.govepa.govHalogenated phenols, high temperatures, base-induced condensation. thieme-connect.de
Metals Smelting (Secondary)Combustion of organic impurities in scrap metal in the presence of halogen sources. nih.govPlastic coatings (PVC), brominated flame retardants, chlorine/bromine salts, metal catalysts (e.g., Copper). nih.govejnet.org
Pulp and Paper ManufacturingChlorine bleaching processes can create small quantities of chlorinated and potentially mixed-halogenated dioxins. epa.govChlorine, organic matter from wood pulp.
Table 1. Formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- in Industrial Processes.

Fuel Combustion (e.g., Coal, Wood, Internal Combustion Engines)

The combustion of various fuels is a primary source of dioxin emissions. nih.govepa.gov Dibenzo(b,e)(1,4)dioxin, bromodichloro- can be formed during the burning of fuels like coal and wood, particularly when these fuels are contaminated with both chlorine and bromine. epa.govresearchgate.net

The combustion of coal, especially high-chlorine coal in domestic stoves, has been shown to produce significant dioxin emissions. researchgate.net The presence of bromine in the fuel matrix would provide the necessary element for the formation of mixed bromo-chloro congeners. The formation can occur in the post-combustion zone, within the chimney, influenced by flue gas temperature. researchgate.net

Wood combustion is another key source. researchgate.net While natural wood burning produces lower emissions, the combustion of treated, varnished, or PVC-coated wood can lead to high emissions of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and by extension, mixed halogenated compounds if bromine is also present. researchgate.nettheredguidetorecovery.com

Internal combustion engines also contribute to emissions of dioxins and furans. epa.govepa.gov These compounds are formed as unwanted byproducts during the combustion of fuel in engines.

Fuel TypeFormation ContextInfluencing Factors
CoalCombustion in domestic stoves and industrial boilers. researchgate.netChlorine and bromine content of the coal, flue gas temperature. researchgate.net
WoodResidential wood burning, industrial wood boilers. researchgate.netCombustion of treated or contaminated wood (e.g., with PVC, preservatives). researchgate.nettheredguidetorecovery.com
Gasoline/DieselEmissions from on-road vehicles and other internal combustion engines. epa.govepa.govFuel composition, engine operating conditions.
Table 2. Formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- from Fuel Combustion.

Uncontrolled Combustion (e.g., Open Burning, Accidental Fires)

Uncontrolled combustion events are significant and highly variable sources of dioxin emissions. Accidental fires in residential or commercial buildings often involve the burning of a complex mixture of materials, including plastics, electronics, and textiles that contain both chlorinated substances (like PVC) and brominated flame retardants (BFRs). theredguidetorecovery.comnih.govresearchgate.net The thermal degradation of BFRs can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs), and when chlorine is also present, mixed bromo-chloro dioxins (PXDDs) are formed. nih.govresearchgate.net

Open burning of domestic waste is also a major contributor. epa.gov The uncontrolled nature of such burning often results in incomplete combustion, which is conducive to the formation of dioxins and furans. unimib.it The composition of the waste, particularly the presence of plastics and halogenated materials, directly influences the type and quantity of dioxins produced.

SourceDescriptionKey Materials Involved
Accidental FiresFires in homes, offices, and industrial sites involving a wide variety of synthetic materials. theredguidetorecovery.cominchem.orgPlastics (PVC), electronics (containing BFRs), furniture, textiles. nih.govresearchgate.net
Open BurningUncontrolled burning of household trash, agricultural waste, or construction debris. epa.govMixed plastics, paper, wood, and other chlorinated or brominated materials.
Table 3. Formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- from Uncontrolled Combustion.

Wastewater and Drinking Water Treatment Processes

While dioxin-like compounds can be found in wastewater and urban runoff, their formation during standard water treatment processes is less established as a primary source. nih.gov Dioxins are generally hydrophobic and tend to adhere to particles, eventually settling into sediments and sewage sludge. nih.gov However, certain advanced oxidation processes used in water treatment could potentially create conditions for the transformation of precursor compounds, though this is not considered a major pathway compared to combustion sources. The presence of these compounds in water systems is more often attributed to deposition from atmospheric sources and runoff from contaminated land. nih.gov

Natural Sources

Natural Combustion (e.g., Forest Fires, Volcanic Activity)

Natural combustion processes are also known to produce dioxins. epa.gov Forest fires, through the large-scale combustion of biomass, can release these compounds into the atmosphere. epa.govresearchgate.net The vegetation burned contains natural chlorine and bromine, and widespread contamination from anthropogenic sources can also contribute to the halogen content of the fuel. Volcanic activity is another potential natural source, releasing halogenated compounds from the Earth's crust under high-temperature conditions. researchgate.net

Geological Processes

The formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- through geological processes is not well-documented as a significant environmental source. While these compounds can be synthesized in laboratory settings for research purposes, their natural formation deep within the Earth's crust is not considered a primary pathway for their presence in the environment. evitachem.com

Factors Influencing Formation and Emission Profiles

The yield and specific isomer profile of Dibenzo(b,e)(1,4)dioxin, bromodichloro- are intricately linked to several key parameters during its formation. These factors dictate the reaction kinetics and thermodynamics, ultimately shaping the emission profile of this compound from thermal processes.

Temperature Regimes during Combustion

Temperature is a critical determinant in the formation and destruction of halogenated dioxins. While specific temperature optima for Dibenzo(b,e)(1,4)dioxin, bromodichloro- are not extensively documented in publicly available literature, the general understanding of dioxin formation provides valuable insights.

Homogeneous gas-phase reactions, which can lead to the formation of dioxins from precursors, typically occur at higher temperatures, in the range of 500 to 800°C. unimib.it Conversely, the de novo synthesis pathway, where dioxins are formed from carbonaceous structures in fly ash in the presence of halogens and a metal catalyst, is most efficient in a lower temperature window of approximately 200 to 400°C. unimib.it

Studies on mixed halogenated dioxins suggest that lower temperatures within the formation window may favor the incorporation of bromine over chlorine into the dioxin structure. greenpeace.to This is attributed to the lower bond energy of C-Br compared to C-Cl, making bromine more reactive at lower temperatures. One study on the thermal degradation of a mixture of 2-bromophenol (B46759) and 2-chlorophenol (B165306) observed the formation of various brominated, chlorinated, and mixed halogenated products over a temperature range of 300 to 1000°C. nih.gov While this study did not specifically quantify Dibenzo(b,e)(1,4)dioxin, bromodichloro-, it underscores the wide temperature range over which such compounds can be generated.

Table 1: General Temperature Windows for Dioxin Formation

Formation Pathway Typical Temperature Range (°C)
Precursor-Mediated (Gas Phase) 500 - 800

Halogen Content and Ratios (Bromine:Chlorine)

The relative abundance of bromine and chlorine in the fuel or waste stream is a crucial factor influencing the formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro-. The co-incineration of materials containing both brominated and chlorinated compounds, such as plastics with brominated flame retardants and PVC, creates an environment ripe for the formation of mixed halogenated dioxins. nih.gov

Research has shown that the presence of bromine can significantly increase the total yield of halogenated dioxins and furans. researchgate.net This is partly because bromine atoms can act as better leaving groups than chlorine atoms in chemical reactions, facilitating the formation of the dibenzo-p-dioxin (B167043) structure. researchgate.net The addition of bromine to a chlorinated system has been observed to increase the concentration of chlorine atoms, which can paradoxically lead to the formation of more chlorinated dioxins and furans alongside the brominated and mixed-halogenated varieties. researchgate.net

While precise quantitative data on the effect of the Br:Cl ratio on the yield of Dibenzo(b,e)(1,4)dioxin, bromodichloro- is scarce, it is understood that the type and degree of halogenation of the resulting dioxins are governed by the relative proportions of the different halogens present. food.gov.uk Studies on the co-combustion of brominated flame retardants with municipal solid waste have confirmed the formation of mixed bromo-chloro dibenzo-p-dioxins and dibenzofurans. greenpeace.to

Combustion Efficiency and System Design

The efficiency of the combustion process and the design of the incineration system play a significant role in controlling the formation and emission of Dibenzo(b,e)(1,4)dioxin, bromodichloro-. Inefficient combustion, characterized by poor mixing of fuel and air, inadequate residence time at high temperatures, and low combustion temperatures, can lead to an increase in the formation of precursors for dioxin synthesis, such as chlorinated and brominated phenols. nih.gov

The quality of post-combustion is a critical parameter. nih.gov Systems designed to ensure complete combustion at high temperatures (typically above 850°C) for a sufficient duration (e.g., 2 seconds) can effectively destroy dioxins and their precursors. However, the subsequent cooling of flue gases through heat exchangers can create the ideal temperature window for de novo synthesis on fly ash particles. Therefore, rapid quenching of flue gases through the 200-400°C range is a common strategy to minimize dioxin formation.

Advanced flue gas treatment systems, such as those employing activated carbon injection, can effectively capture dioxins and furans, including mixed halogenated congeners, before they are released into the atmosphere. diva-portal.org

Oxygen Availability (e.g., Anoxic Conditions)

The formation of dioxins and furans can occur under both oxidative and pyrolytic (oxygen-deficient) conditions. nih.gov In the presence of oxygen, the oxidation of precursor compounds like bromophenols and chlorophenols is a key formation route. nih.gov However, even in the absence of oxygen, pyrolytic reactions can lead to the formation of these compounds. researchgate.net

Environmental Occurrence, Fate, and Transport of Dibenzo B,e 1,4 Dioxin, Bromodichloro

Environmental Distribution and Reservoirs

PXDDs, including bromodichloro-dibenzo(b,e)(1,4)dioxin, are found globally in various environmental matrices. Their distribution is governed by their chemical properties, such as low water solubility and high affinity for organic matter, which leads to their association with solids and sediments.

Combustion sources, such as municipal waste incineration and the burning of materials containing brominated flame retardants, are primary contributors of PXDDs to the atmosphere. nih.govnih.gov During these high-temperature processes, both chlorine and bromine sources can lead to the formation of mixed halogenated dioxins. greenpeace.to Once released, these compounds, being semi-volatile, can exist in the vapor phase or adsorb to particulate matter. cdc.gov This association with airborne particles is a key factor in their long-range atmospheric transport, allowing for their widespread distribution far from the original source. researchgate.net Ambient air concentrations often show seasonal variations, with higher levels typically observed in winter. nih.gov

Due to their hydrophobic nature, PXDDs have very low solubility in water. nih.gov Consequently, in aquatic environments, they rapidly partition from the water column to suspended particulates and ultimately accumulate in bottom sediments. nih.gov Sediments act as a major environmental sink and long-term reservoir for these compounds. rsc.orgnih.gov Studies of lake sediments have identified the presence of both chlorinated and brominated dioxins, with sources attributed to atmospheric deposition and historical industrial activities, such as the use of certain pesticides and chemicals that contained these compounds as impurities. rsc.orgnih.gov The analysis of surface sediments in aquatic systems often reveals a complex mixture of congeners, reflecting various pollution sources. rsc.org

General Findings on PXDDs in Aquatic Systems
Aquatic CompartmentFindingPrimary Source Implication
Water ColumnVery low concentrations expected due to low solubility.-
Suspended ParticulatesHigh affinity for binding to organic matter on particles.Transport within the water body.
SedimentActs as a primary sink and long-term reservoir. rsc.orgAtmospheric deposition, industrial discharge. rsc.org

Soil is another significant reservoir for PXDDs. nih.gov Contamination can occur through atmospheric deposition, the application of contaminated sewage sludge to agricultural land, or at sites of industrial activity. nih.govnih.gov Like in aquatic systems, these compounds bind strongly to soil organic matter, which limits their mobility and contributes to their persistence. nih.gov Sewage sludge, a byproduct of wastewater treatment, can concentrate hydrophobic contaminants like dioxins from industrial and domestic wastewater. epa.govca.gov When this sludge is applied to land as a fertilizer, it can introduce these compounds into the terrestrial environment, where they can persist for long periods. nih.govnih.gov

The lipophilic (fat-loving) nature of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and related compounds leads to their bioaccumulation in the fatty tissues of organisms. nih.govepa.gov This process begins at the lower levels of the food chain and biomagnifies, resulting in progressively higher concentrations in animals at higher trophic levels. epa.gov In aquatic environments, organisms can absorb these compounds directly from contaminated water or sediment, as well as through their diet. usgs.gov Studies have detected various PXDDs in marine organisms such as mussels and fish. acs.org Similarly, terrestrial animals can be exposed through the ingestion of contaminated soil and vegetation. nih.govresearchgate.net For example, wild pigs grazing in areas affected by fires, a source of dioxin formation, have shown higher levels of bioaccumulation. nih.gov

Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other PXDDs are not intentionally manufactured. inchem.org They are formed as trace contaminants during the production of other chemicals, including certain brominated flame retardants, chlorinated pesticides, and other halogenated organic chemicals. epa.govnih.gov The presence of both bromine and chlorine in the manufacturing process, often under high temperatures, can lead to the incidental formation of these mixed halogenated compounds. greenpeace.to They may also be formed during the recycling of plastics and metals that contain halogenated substances. inchem.org

Transport Mechanisms

The environmental transport of Dibenzo(b,e)(1,4)dioxin, bromodichloro- is dictated by its physical and chemical properties, primarily its persistence, low water solubility, and strong tendency to adsorb to particles.

Atmospheric Transport : The primary mechanism for the global distribution of PXDDs is long-range atmospheric transport while bound to airborne particulate matter. researchgate.net Emissions from combustion sources can travel vast distances before being deposited onto soil and water surfaces. inchem.orgresearchgate.net

Aquatic Transport : In water bodies, transport occurs mainly through the movement of suspended sediments to which the compounds are adsorbed. They are eventually deposited in calmer areas, leading to accumulation in sediment beds. rsc.org

Terrestrial Transport : In soil, mobility is generally low due to strong adsorption to organic matter. nih.gov However, transport can occur through soil erosion by wind or water. A less common but identified pathway is colloid-facilitated transport, where the compounds bind to very small mobile particles (colloids) in soil water, which can potentially carry them into groundwater. nih.gov

Biotic Transport : The movement of organisms that have bioaccumulated these compounds can also contribute to their transport across different ecosystems.

Summary of Environmental Transport Pathways for PXDDs
Transport MediumMechanismKey Characteristics
AtmosphereAdsorption to particulate matterEnables long-range, global distribution. researchgate.net
WaterMovement with suspended sedimentsPrimarily leads to deposition and accumulation in sediments. rsc.org
SoilErosion; Colloid-facilitated transportGenerally low mobility, but transport to groundwater is possible. nih.govnih.gov
BiotaMovement of contaminated organismsContributes to redistribution within and between ecosystems.

Atmospheric Transport and Deposition (Dry and Wet)

Once released into the atmosphere from sources like waste incineration or the burning of materials containing brominated flame retardants and chlorine, Dibenzo(b,e)(1,4)dioxin, bromodichloro- can undergo long-range transport. taylorfrancis.comnih.gov Like other dioxins, it exists in the atmosphere in both a vapor phase and adsorbed to particulate matter. osti.gov The distribution between these two phases is governed by the compound's specific physical-chemical properties and ambient temperature. osti.gov

Removal from the atmosphere occurs through two primary mechanisms:

Wet Deposition: The compound is scavenged from the air by precipitation, such as rain and snow. osti.gov

Dry Deposition: Particle-bound dioxins are removed by gravitational settling, while vapor-phase compounds can be removed through diffusion. nih.gov

Model simulations for chlorinated dioxins and furans (PCDD/F) indicate that while some deposition occurs locally (within 100 km of the source), a significant fraction can be transported over much greater distances, leading to widespread environmental distribution. nih.gov

Aquatic Transport (Storm Runoff, Industrial Discharges)

Dibenzo(b,e)(1,4)dioxin, bromodichloro- can enter aquatic ecosystems through various pathways, including direct industrial discharges, atmospheric deposition onto water surfaces, and, significantly, through storm runoff. nih.govgov.bc.ca Urban and industrial areas can accumulate these compounds from atmospheric deposition and local emissions, which are then washed into rivers and coastal waters during rain events. gov.bc.ca

Due to the hydrophobic nature of dioxin-like compounds, they have very low solubility in water. Consequently, upon entering an aquatic environment, Dibenzo(b,e)(1,4)dioxin, bromodichloro- is expected to rapidly adsorb onto suspended particles and organic matter in the water column. frontiersin.org These particles eventually settle, leading to the accumulation of the compound in bottom sediments, which then act as a long-term reservoir. frontiersin.orgnih.gov

Soil and Sediment Erosion

Soils and sediments are major sinks for dioxin-like compounds. frontiersin.org Contamination of soil can occur via atmospheric deposition and the application of contaminated materials. nih.gov Once in the soil or sediment, these persistent compounds can be redistributed in the environment through erosion. nih.gov

Rainfall and irrigation can cause the runoff of contaminated surface soil particles, transporting them into adjacent aquatic systems. nih.gov This process is a significant pathway for the continuous input of dioxins from terrestrial watersheds into rivers, lakes, and coastal waters, where they contribute to the contamination of the aquatic food web. nih.gov

Transport via Commerce of Contaminated Materials

While not a primary environmental pathway, the commercial transport of contaminated materials can lead to the redistribution of Dibenzo(b,e)(1,4)dioxin, bromodichloro-. This can occur through several avenues:

Waste Disposal: Movement of fly ash from incinerators or sludge from wastewater treatment plants, which can contain dioxins, to landfills.

Recycling: The recycling of electronic waste containing brominated flame retardants can be a source of brominated and mixed halogenated dioxins during thermal processing. researchgate.netmdpi.com

Contaminated Products: The trade of certain industrial chemicals or materials in which dioxins are present as impurities. For instance, brominated dioxins have been found in feed additives. mdpi.comwur.nl

Bioaccumulation and Biotransformation in Ecosystems

Trophic Transfer and Food Chain Accumulation

A defining characteristic of dioxin-like compounds is their ability to bioaccumulate and biomagnify in food webs. wikipedia.org Due to its lipophilic (fat-soluble) nature, Dibenzo(b,e)(1,4)dioxin, bromodichloro- is readily absorbed and stored in the fatty tissues of organisms. epa.gov

This process begins at the base of the food chain. Benthic invertebrates living in contaminated sediments can accumulate the compound directly. frontiersin.orgnih.gov These organisms are then consumed by predators, such as fish, leading to the transfer of the contaminant up the food chain. nih.govnih.gov At each successive trophic level, the concentration of the compound tends to increase, a phenomenon known as biomagnification. researchgate.net Consequently, top predators, including piscivorous birds, marine mammals, and humans, can accumulate the highest concentrations. gov.bc.canih.gov The primary route of exposure for humans to dioxins is through the consumption of animal fats, including meat, dairy, and fish. nih.gov

Table 1: Trophic Transfer of Dioxin-like Compounds This table illustrates the general principle of biomagnification for dioxin-like compounds in a typical aquatic food web. Specific values for Dibenzo(b,e)(1,4)dioxin, bromodichloro- are not available.

Trophic LevelOrganism ExampleAccumulation PathwayRelative Concentration
1PhytoplanktonAbsorption from waterLow
2Zooplankton / Benthic InvertebratesConsumption of phytoplankton / sedimentModerate
3Small FishConsumption of zooplankton / invertebratesHigh
4Predatory Fish / BirdsConsumption of smaller fishVery High

Congener-Specific Bioaccumulation Patterns

The extent to which a specific dioxin congener bioaccumulates depends on its molecular structure, particularly the number and position of the halogen atoms. epa.gov Different congeners exhibit different bioaccumulation potentials. nih.gov

Studies on polychlorinated and polybrominated congeners have revealed several patterns:

Lipophilicity: Generally, bioaccumulation potential is related to the octanol-water partition coefficient (Kow), a measure of lipophilicity. However, for some organisms, a non-linear relationship is observed, where extremely hydrophobic compounds may be less bioavailable. nih.gov

Metabolism: Organisms can metabolize and eliminate certain congeners more efficiently than others. Fish, for example, tend to selectively accumulate 2,3,7,8-substituted isomers while potentially metabolizing others. nih.gov

Preferential Accumulation: Some studies show that less halogenated congeners can be more readily accumulated by certain organisms compared to their more highly halogenated counterparts, potentially due to factors like membrane transport and elimination rates. frontiersin.org

For mixed halogenated compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro-, the specific arrangement of bromine and chlorine atoms would determine its unique bioaccumulation factor and behavior in the food web. mdpi.com Research has detected mixed bromo/chloro dioxins in food items like eggs and broiler chickens, indicating they can transfer from feed to animal products. mdpi.com

Table 2: Bioaccumulation Factors for Selected Dioxin Congeners in Polychaetes Data from a study on Hediste diversicolor, illustrating congener-specific differences. BSAF (Biota-Sediment Accumulation Factor) is normalized to lipid content in biota and organic carbon in sediment. Data for the specific bromodichloro- congener is not available.

CongenerLog KowExample BSAF
2,3,7,8-TCDD6.80.45
1,2,3,7,8-PeCDD7.30.21
1,2,3,6,7,8-HxCDD7.90.08
1,2,3,4,6,7,8-HpCDD8.20.04
OCDD8.60.04
Source: Adapted from data on PCDDs in Hediste diversicolor. frontiersin.org

Biota-to-Sediment Accumulation Factors (BSAF) and their Determinants

The Biota-to-Sediment Accumulation Factor (BSAF) is a key metric for assessing the potential of a chemical to be taken up by organisms from contaminated sediment. It is defined as the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. For persistent, hydrophobic compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro-, which are expected to partition strongly to sediment, the BSAF is a more relevant measure of bioaccumulation than the bioconcentration factor (BCF), which is based on water concentrations. nih.gov

Research on PCDDs and PCDFs has shown that BSAF values can vary significantly among different congeners and species. nih.gov Generally, less halogenated congeners tend to have higher BSAF values. For instance, in a study of polychaetes, the less chlorinated 2,3,7,8-TCDD and 2,3,7,8-TCDF were preferentially accumulated compared to more highly chlorinated congeners. frontiersin.org This trend is attributed to the increasing lipophilicity and molecular size with a higher degree of halogenation, which can hinder uptake across biological membranes. frontiersin.org

Given that Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a tri-halogenated dioxin, its BSAF would be expected to be influenced by these factors. The presence of both bromine and chlorine atoms may also affect its bioaccumulation potential, although specific data on mixed halogenated dioxins are scarce. greenpeace.to The BSAF for this compound will also be determined by species-specific factors such as feeding habits, habitat, and metabolic capacity, as well as sediment characteristics like organic carbon content. researchgate.netresearchgate.net

Table 1: Illustrative Biota-to-Sediment Accumulation Factors (BSAFs) for Related Dioxin Congeners

CongenerOrganismBSAF ValueReference
2,3,7,8-TCDD (Tetrachloro)Lake Trout0.03 - 0.30 nj.gov
2,3,7,8-TCDF (Tetrachloro)Polychaete~1-11 frontiersin.org
PCDDs/PCDFs (various)Lake Trout<0.001 - 0.32 nih.gov
PCBs (various)Lake Trout<0.1 - 18 nih.gov

This table provides a range of BSAF values for related chlorinated compounds to illustrate the general magnitude and variability of this parameter. Specific BSAF values for Dibenzo(b,e)(1,4)dioxin, bromodichloro- are not available.

Elimination Pathways in Organisms

The elimination of dioxin-like compounds from organisms is generally a slow process, contributing to their bioaccumulation. The rate of elimination is influenced by the specific congener, the organism's metabolic capabilities, and the degree of halogenation. nih.gov

The elimination half-life of dioxin-like compounds is a critical parameter. Research on 2,3,7,8-TCDD in humans has shown that the elimination half-life is age-dependent, increasing with age. nih.gov In a study on mice, the elimination half-lives of brominated and mixed bromo-chloro dibenzofurans were found to increase with the number of bromine substitutions. nih.gov For example, the half-life of 2,3,7-tribromo-8-chloro-dibenzofuran (TrBCDF) was 5.6 days, while that of 1,2,3,7,8-pentabromo-dibenzofuran (PeBDF) was 13 days. nih.gov

For Dibenzo(b,e)(1,4)dioxin, bromodichloro-, it is anticipated that elimination would occur through a combination of metabolic transformation and passive partitioning. nih.gov The specific rate of elimination would depend on the enzymatic systems of the exposed organism and the steric and electronic properties conferred by the bromine and chlorine atoms.

Table 2: Elimination Half-Lives of Related Dioxin and Dibenzofuran Congeners in Mice Liver

CompoundHalf-Life (days)
2,3,7-tribromo-8-chloro-dibenzofuran (TrBCDF)5.6
2,3,7,8-tetrabromo-dibenzofuran (TeBDF)8.8
2,3,7,8-tetrachloro-dibenzo-p-dioxin (TCDD)8.7
1,2,3,7,8-pentabromo-dibenzofuran (PeBDF)13

Source: Adapted from experimental data in mice. nih.gov This table illustrates the influence of halogenation on elimination rates.

Modeling of Environmental Partitioning and Distribution

Fugacity-based multimedia environmental fate models are valuable tools for predicting the partitioning and long-term behavior of persistent organic pollutants like dioxins. nih.gov These models estimate the distribution of a chemical in different environmental compartments, such as air, water, soil, and sediment, based on its physicochemical properties and environmental parameters.

Modeling studies of PCDDs/Fs have shown that these compounds tend to partition to soil and sediment due to their low volatility and high hydrophobicity. nih.gov Atmospheric deposition, both wet and dry, is a significant transport pathway from air to terrestrial and aquatic systems. nih.gov Due to their persistence, these models predict long residence times in the environment, particularly in soil and sediment. nih.gov

Long-Term Environmental Behavior and Sinks

Dioxin-like compounds, including PBDDs, PCDDs, and by extension, mixed halogenated congeners like Dibenzo(b,e)(1,4)dioxin, bromodichloro-, are recognized as persistent organic pollutants (POPs). epa.govwho.int Their chemical stability and resistance to degradation lead to their long-term persistence in the environment. epa.gov

The long-term environmental behavior of these compounds is characterized by their tendency to associate with particulate matter in the atmosphere, water, and soil. inchem.org This association with organic carbon and lipids governs their transport and distribution. inchem.org Once released into the environment, they can undergo long-range atmospheric transport, leading to their global distribution. mdpi.com

The primary environmental sinks for dioxins are soil and sediments. nih.govnih.gov Due to their low water solubility and high affinity for organic matter, these compounds are effectively removed from the water column and accumulate in bottom sediments. rsc.org Similarly, in terrestrial environments, they are strongly adsorbed to soil particles, limiting their mobility. cdc.gov This sequestration in soil and sediment means that these compartments can act as long-term reservoirs, from which the compounds can potentially be reintroduced into the food web. nih.gov Degradation in these sinks is very slow, with estimated half-lives on the order of decades to centuries for some congeners in subsurface soils and sediments. clu-in.org

Analytical Methodologies for Detection and Quantification of Dibenzo B,e 1,4 Dioxin, Bromodichloro

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step for the reliable analysis of Dibenzo(b,e)(1,4)dioxin, bromodichloro-, aiming to extract the target analyte from the sample matrix and remove interfering substances. nih.gov The process typically involves extraction followed by a multi-step cleanup procedure. researchgate.net

For air samples, a common method involves using a high-volume sampler with a quartz-fiber filter and a polyurethane foam (PUF) adsorbent to collect both particle-adsorbed and gaseous phase compounds. epa.gov The filter and PUF are then combined for extraction. epa.gov For solid samples like soil, sediment, or fly ash, extraction techniques such as sonication with a solvent mixture (e.g., acetone:n-hexane) or Soxhlet extraction are employed. mdpi.commpcb.gov.in

Cleanup is essential to separate the target dioxins from other co-extracted organic compounds that could interfere with the analysis. nih.gov This is often achieved using column chromatography with various adsorbents. A multi-layer silica (B1680970) gel column is frequently used, which may contain layers of acidic, basic, and silver nitrate-impregnated silica to remove different types of interferences. researchgate.net Florisil and activated carbon columns are also effective, particularly for separating planar compounds like dioxins from non-planar compounds such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). researchgate.net The Dioxin Prep System, for example, utilizes a multi-layer silica gel column and a Florisil micro-column to rapidly separate PCBs from PCDD/Fs.

Table 1: Overview of Sample Preparation and Extraction Techniques

TechniqueSample MatrixDescriptionCommon Solvents/Adsorbents
High-Volume Air SamplingAmbient AirCollects particle-bound and gaseous phase analytes over a 24-hour period. epa.govQuartz-fiber filter, Polyurethane foam (PUF) epa.gov
Soxhlet ExtractionSoil, Sediment, Sludge, TissueContinuous solid-liquid extraction using a solvent reflux system. mpcb.gov.inepa.govToluene, Hexane, Methylene Chloride mpcb.gov.in
SonicationSoilUses ultrasonic waves to extract analytes from a solid matrix into a solvent. mdpi.comAcetone:n-hexane mdpi.com
Multi-Layer Silica Gel Column CleanupSample ExtractsChromatographic cleanup to remove polar and non-polar interferences. researchgate.netAcidic/Basic Silica Gel, Silver Nitrate Silica Gel, Anhydrous Sodium Sulfate researchgate.net
Florisil/Carbon Column CleanupSample ExtractsSeparates planar compounds (dioxins) from non-planar compounds (PCBs, PBDEs). researchgate.netFlorisil, Activated Carbon, Toluene, Hexane researchgate.net

Chromatographic Separation Techniques

Chromatography is indispensable for separating Dibenzo(b,e)(1,4)dioxin, bromodichloro- from its numerous isomers and other related compounds prior to detection. nih.gov The choice of chromatographic technique is vital for achieving the necessary resolution for accurate quantification. rotachrom.com

High-resolution gas chromatography (HRGC) is the most common and effective technique for separating the complex mixtures of PXDD/F congeners. nih.gov The separation is typically performed on long capillary columns (e.g., 60 meters) with a non-polar stationary phase, such as 5% diphenyl / 95% dimethyl siloxane (e.g., DB-5MS). mdpi.comresearchgate.net This type of column separates the isomers based on their boiling points and interaction with the stationary phase. mdpi.com

The GC oven temperature is carefully programmed to optimize the separation of the 17 most toxic 2,3,7,8-substituted congeners from other isomers. mdpi.com For the analysis of brominated and chlorinated dioxins, shorter columns (10-15 meters) may be used to minimize the potential for thermal degradation or isomerization of the analytes. researchgate.net Despite optimization, co-elution of some isomers can still occur, necessitating the use of highly selective detectors or confirmatory analysis on a second column with a different stationary phase (e.g., SP-2330) to ensure accurate identification. dioxin20xx.org

While less common than GC for primary separation, high-performance liquid chromatography (HPLC) serves as a valuable tool, particularly in sample cleanup and for separating specific isomeric groups. nih.govnsf.gov HPLC can fractionate complex extracts prior to GC-MS analysis, for instance, by separating planar and non-planar aromatic compounds. researchgate.net

The separation of dioxin isomers by LC can be achieved by exploiting hydrophobic, charge transfer, and dipole-dipole interactions with specialized stationary phases. nacalai.com For example, columns with pyrenyl ethyl (PYE) functionalities tend to retain symmetrical isomers more strongly, while nitrophenyl ethyl (NPE) phases preferentially retain isomers with a strong dipole moment. nacalai.com The use of reversed-phase C18 columns is also a common approach for the separation of various isomers. nsf.gov Centrifugal partition chromatography (CPC), a form of liquid-liquid chromatography, offers an alternative for preparative-scale purification of isomers. rotachrom.com

Mass Spectrometric Detection Methods

Mass spectrometry (MS) is the definitive detection method for analyzing Dibenzo(b,e)(1,4)dioxin, bromodichloro- due to its exceptional sensitivity and selectivity, allowing for detection at parts-per-trillion (ppt) to parts-per-quadrillion (ppq) levels. nih.govepa.gov

For decades, HRGC coupled with high-resolution mass spectrometry (HRMS) has been considered the "gold standard" for the determination of dioxins and related compounds. chromatographyonline.comresearchgate.net HRMS instruments, such as magnetic double-focusing mass spectrometers, operate at high resolving power (≥10,000), which allows them to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govresearchgate.netresearchgate.net This capability enables the differentiation of target analytes from co-eluting interfering compounds that may have the same nominal mass but a different exact mass. nih.gov Isotope dilution, where a known amount of a labeled internal standard (e.g., ¹³C₁₂) is added to the sample before extraction, is used for precise quantification with HRMS. epa.govnih.gov

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and cost-effective alternative to HRMS for the analysis of halogenated dioxins. nih.govmdpi.com This technique, often utilizing a triple quadrupole (QqQ) mass spectrometer, offers comparable selectivity and sensitivity to HRMS. nih.govchromatographyonline.com

In MS/MS, a specific precursor ion corresponding to the target analyte is selected in the first quadrupole, fragmented via collision-induced dissociation in the second quadrupole, and then one or more specific product ions are monitored in the third quadrupole. nih.gov This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity by filtering out chemical noise and interferences, allowing for confident identification and quantification even in complex matrices. nih.govacs.org Atmospheric pressure gas chromatography tandem mass spectrometry (APGC-MS/MS) is a newer variation that provides enhanced sensitivity for analyzing PXDD/Fs in samples like fire debris. acs.org

Table 2: Comparison of Mass Spectrometric Detection Methods

MethodPrinciple of SelectivityTypical Detection LimitsAdvantagesDisadvantages
High-Resolution Mass Spectrometry (HRMS)Accurate mass measurement (high resolving power ≥10,000) distinguishes analytes from interferences with the same nominal mass. researchgate.netpg/L to sub-pg/L (ppq) epa.gov"Gold standard" with high confidence; extremely sensitive and selective. chromatographyonline.comresearchgate.netHigh cost of instrumentation and maintenance; being phased out. mdpi.compsu.edu
Tandem Mass Spectrometry (MS/MS)Monitors specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM). nih.govnih.govComparable to HRMS nih.govHigh selectivity and sensitivity; more cost-effective and compact than HRMS. nih.govmdpi.comRequires careful optimization of MRM transitions for each analyte class. acs.org

Electron Ionization (EI)

Electron Ionization (EI) is a widely used ionization technique in mass spectrometry for the analysis of halogenated dibenzo-p-dioxins. In EI, high-energy electrons (typically 70 eV) bombard the analyte molecule, leading to the formation of a molecular ion and characteristic fragment ions. researchgate.net The fragmentation pattern is crucial for structural elucidation and confirmation of the analyte's identity.

For halogenated dibenzodioxins, the primary fragmentation pathway under EI conditions involves the sequential loss of halogen atoms (chlorine and bromine) and carbon monoxide (CO). nih.gov The molecular ion ([M]⁺) is typically observed, and its isotopic pattern, resulting from the natural abundances of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), provides a distinct signature for a bromodichloro-substituted compound.

The fragmentation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- would be expected to show the following characteristic losses:

Loss of a bromine atom ([M-Br]⁺)

Loss of a chlorine atom ([M-Cl]⁺)

Loss of CO ([M-CO]⁺)

Combined losses, such as ([M-Cl-CO]⁺) or ([M-Br-CO]⁺)

While EI provides valuable structural information, it generally lacks isomer specificity, meaning it cannot readily distinguish between different positional isomers of bromodichloro-dibenzo(b,e)(1,4)dioxin. nih.gov Therefore, it is almost always coupled with a high-resolution chromatographic separation technique like gas chromatography (GC).

Table 1: Expected Key Mass Fragments for Dibenzo(b,e)(1,4)dioxin, bromodichloro- under EI-MS

Ion Description
[M]⁺ Molecular Ion
[M-Br]⁺ Loss of a Bromine atom
[M-Cl]⁺ Loss of a Chlorine atom
[M-CO]⁺ Loss of Carbon Monoxide
[M-COCl]⁺ Loss of Carbon Monoxide and Chlorine

Isotopic Dilution and Tracing Techniques

Isotope dilution mass spectrometry is the gold standard for the quantitative analysis of dioxins and related compounds, including Dibenzo(b,e)(1,4)dioxin, bromodichloro-. well-labs.com This technique is mandated by many standardized methods, such as EPA Method 1613B, due to its high accuracy and precision. well-labs.comboeing.com

The core principle involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte before any sample extraction or cleanup steps. boeing.com For Dibenzo(b,e)(1,4)dioxin, bromodichloro-, a ¹³C₁₂-labeled version of a closely related brominated/chlorinated dioxin congener would be used as an internal standard. nih.govpublications.gc.ca

This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the entire analytical process, including extraction, cleanup, and chromatographic separation. boeing.com By measuring the ratio of the response of the native analyte to the response of the isotopically labeled standard in the mass spectrometer, the concentration of the native analyte in the original sample can be accurately calculated. This method effectively corrects for any losses of the analyte that may occur during sample preparation and analysis. boeing.com

The use of these labeled compounds allows for:

Accurate quantification, compensating for matrix effects and analyte loss.

Validation of the analytical method's performance.

Determination of method efficiency. epa.gov

Reference Standards and Calibration Strategies

Accurate quantification of Dibenzo(b,e)(1,4)dioxin, bromodichloro- is critically dependent on the availability and use of high-purity reference standards and robust calibration strategies. nih.gov Analytical laboratories rely on certified reference materials (CRMs) to prepare calibration solutions.

Calibration strategies typically involve creating a series of calibration solutions containing known concentrations of the native (unlabeled) analyte and a constant concentration of the corresponding isotopically labeled internal standard. epa.gov These solutions are analyzed to establish a calibration curve, which plots the response ratio (native analyte/labeled standard) against the concentration of the native analyte.

The relative response factor (RRF) is a key parameter in this calibration, representing the ratio of the response of the mass spectrometer to a known amount of an analyte relative to a known amount of an internal standard. epa.gov The initial calibration must meet specific criteria for linearity (e.g., correlation coefficient R² > 0.99) and the relative standard deviation of the RRFs across the concentration range must be within defined limits (e.g., <15-20%) as specified in regulatory methods. mdpi.comepa.gov Continuing calibration verification standards are analyzed at regular intervals to ensure the instrument's stability and the validity of the initial calibration. epa.gov

Table 2: Typical Calibration and QC Requirements from Standard Methods

Parameter Requirement Purpose
Initial Calibration 5+ concentration levels Establish linearity and RRFs
R² Value > 0.99 Demonstrate linearity of response
RRF RSD < 15-20% Ensure consistent response across calibration range
Continuing Calibration Analyzed every 12 hours Verify instrument stability
Verification % Difference Within ±25-35% of initial RRF Confirm ongoing validity of calibration

Congener-Specific Analysis and Homologue Profiling

There are numerous possible isomers of bromodichloro-dibenzo(b,e)(1,4)dioxin, depending on the positions of the bromine and chlorine atoms on the dibenzodioxin structure. epa.gov Since the toxicity of dioxin-like compounds is highly dependent on the specific congener, congener-specific analysis is essential for accurate risk assessment. nih.gov

This is achieved by using high-resolution gas chromatography (HRGC), typically with a long capillary column (e.g., 60 meters), which can separate many of the individual congeners before they enter the mass spectrometer. food.gov.ukepa.gov The identification of a specific congener is based on its retention time relative to that of an isotopically labeled standard. epa.gov

Homologue profiling involves determining the concentration of all congeners within a specific halogenation group (e.g., all monochloro-, dichloro-, monobromo-, dibromo-, and mixed bromo-chloro-dioxins). nih.gov This can provide insights into the source of the contamination, as different formation processes (e.g., industrial vs. combustion) can produce characteristic patterns or "fingerprints" of homologue and congener distributions. scirp.org The analysis of Dibenzo(b,e)(1,4)dioxin, bromodichloro- would be part of a broader analysis of the mixed halogenated dibenzodioxin homologue groups.

Detection Limits and Sensitivity Requirements for Environmental Matrices

The analysis of Dibenzo(b,e)(1,4)dioxin, bromodichloro- in environmental matrices such as soil, sediment, water, and air requires extremely low detection limits due to the high toxicity of dioxin-like compounds. nih.gov High-resolution mass spectrometry (HRMS) is essential to achieve the required sensitivity and selectivity to distinguish the target analytes from complex matrix interferences. epa.govfood.gov.uk

Typical detection limits for mixed halogenated dioxins are in the low picogram (10⁻¹² g) to femtogram (10⁻¹⁵ g) range. nih.gov For example, analytical methodologies have achieved limits of detection (LODs) for mixed halogenated dioxins and furans in food matrices ranging from 0.005 to 0.02 ng/kg (parts per quadrillion). nih.govfood.gov.uk In ambient air, concentrations as low as 0.2 pg/m³ can be quantified. epa.govepa.gov

The required detection limits are often dictated by regulatory guidelines and the specific environmental medium being tested. For instance, drinking water standards are exceptionally stringent, often requiring detection limits in the low parts-per-quadrillion (ppq) range. dioxin20xx.orgnih.gov

Table 3: Examples of Achievable Detection Limits for Halogenated Dioxins in Various Matrices

Matrix Typical Detection Limit Range Technique
Food (fat basis) 0.005 - 0.02 ng/kg HRGC-HRMS
Ambient Air ~0.2 pg/m³ HRGC-HRMS
Water 1 - 10 pg/L (ppq) HRGC-HRMS
Soil/Sediment 0.1 - 1.0 ng/kg (ppt) HRGC-HRMS

Standardized Methodologies and Regulatory Compliance in Environmental Monitoring

The analysis of Dibenzo(b,e)(1,4)dioxin, bromodichloro- is governed by stringent standardized methodologies to ensure data quality, consistency, and comparability between laboratories. The U.S. Environmental Protection Agency (EPA) has developed several key methods that are widely used and adapted for the analysis of halogenated dioxins.

Key standardized methods include:

EPA Method 1613B: "Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS." This is a primary method for the analysis of chlorinated dioxins in water, soil, and other matrices, and its principles are directly applicable to mixed halogenated compounds. well-labs.comeurofinsus.com

EPA Method 8290A: "Polychlorinated Dibenzo-p-Dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs) by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)." This method is part of the SW-846 compendium for solid waste analysis and is also widely used for various environmental samples. epa.govepa.goveurofinsus.com

EPA Method TO-9A: This method is specifically for the determination of polyhalogenated dibenzo-p-dioxins and dibenzofurans in ambient air. epa.govepa.gov

These methods prescribe detailed procedures for sample extraction, cleanup, instrumentation, calibration, and quality control. Regulatory compliance requires strict adherence to these protocols, including meeting performance criteria for parameters such as internal standard recoveries, calibration linearity, and method blanks. epa.gov For instance, some regulations require biannual or quarterly monitoring of brominated and mixed halogenated dioxins from specific industrial sources like waste incinerators. envirocare.org The data generated must be defensible and meet the quality objectives defined by the regulatory body overseeing the environmental monitoring program.

Ecotoxicological Implications and Molecular Mechanisms of Action of Dibenzo B,e 1,4 Dioxin, Bromodichloro

Comparative Ecotoxicological Potency with Chlorinated Analogues

The ecotoxicological potency of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other mixed halogenated dibenzo-p-dioxins is often evaluated relative to their chlorinated counterparts, primarily 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is the most toxic congener. ca.govwikipedia.org The concept of Toxic Equivalency Factors (TEFs) is used to express the toxicity of these compounds in terms of 2,3,7,8-TCDD equivalents. wikipedia.orgeurofins.de

Research indicates that mixed brominated/chlorinated dibenzo-p-dioxins exhibit dioxin-like toxicity. bohrium.com Studies on specific congeners such as 2-bromo-3,7,8-trichlorodibenzo-p-dioxin (B1266774) and 2,3-dibromo-7,8-dichlorodibenzo-p-dioxin (B13421418) have shown that these compounds produce a similar spectrum of toxic effects as 2,3,7,8-TCDD, including thymic atrophy, body weight loss, and the induction of hepatic microsomal enzymes. nih.gov On a molar basis, the potency of brominated and mixed halogenated congeners to cause gross pathologic symptoms is virtually identical to that of their chlorinated analogues. bohrium.com

The World Health Organization (WHO) has considered the inclusion of brominated and mixed halogenated dioxins into the TEF scheme, suggesting that their potencies are comparable to their chlorinated analogues. nih.govmanchester.ac.uk For human risk assessment, it has been recommended to use interim TEF values for brominated congeners that are similar to those of their chlorinated counterparts. manchester.ac.uk

Comparative Potency of a Brominated/Chlorinated Dioxin Congener

The following table presents the relative potency (REP) of a specific bromodichloro-dibenzo-p-dioxin congener compared to 2,3,7,8-TCDD for a specific biological effect. The REP is a measure of a compound's toxic potential relative to the reference compound, 2,3,7,8-TCDD, which is assigned a value of 1.

CompoundBiological EffectRelative Potency (REP)
2-bromo-3,7,8-trichlorodibenzo-p-dioxinAryl Hydrocarbon Hydroxylase (AHH) InductionData for specific REP value not available in the provided search results. However, SAR studies indicate high activity for congeners with lateral 2,3,7,8 substitution. nih.gov

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The toxic effects of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other dioxin-like compounds are mediated through their binding to and activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.goveaht.org Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.goveaht.org This leads to the altered expression of a wide range of genes, including those involved in xenobiotic metabolism. eaht.orgnih.gov

Studies have shown that mixed brominated-chlorinated dibenzo-p-dioxins bind to the cytosolic Ah receptor with an avidity comparable to their chlorinated congeners. bohrium.com The binding affinity of these compounds to the AhR is a key determinant of their toxic potency. eaht.org The structural characteristics necessary for high-affinity AhR binding include a planar or near-planar structure and lateral halogen substitutions at positions 2, 3, 7, and 8. nih.gov

Induction of Cytochrome P450 Isozymes (e.g., CYP1A1, CYP1A2)

A primary and well-characterized downstream effect of AhR activation by compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro- is the induction of cytochrome P450 (CYP) isozymes, particularly CYP1A1 and CYP1A2. eaht.orgnih.govendocrine-abstracts.org The induction of these enzymes is a sensitive biomarker for exposure to dioxin-like compounds. nih.gov

Research on specific mixed halogenated congeners, such as 2-bromo-3,7,8-trichlorodibenzo-p-dioxin and 2,3-dibromo-7,8-dichlorodibenzo-p-dioxin, has demonstrated their ability to induce hepatic microsomal aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) activity, which are primarily catalyzed by CYP1A1. nih.govnih.gov The potency of these mixed halogenated compounds to induce these enzymes is comparable to their chlorinated analogues. bohrium.com The induction of CYP1A1 and CYP1A2 is a key event in the metabolic and toxicological pathways activated by these compounds. nih.gov

Structure-Activity Relationships (SARs) and Congener Specificity in Biological Activity

The biological activity of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other halogenated dibenzo-p-dioxins is highly dependent on their chemical structure, a concept known as structure-activity relationships (SARs). nih.govnih.gov The number and position of the halogen atoms on the dibenzo-p-dioxin (B167043) skeleton are critical determinants of their potency. researchgate.net

For high biological activity, including strong AhR binding and subsequent toxic effects, halogen atoms must be present in the lateral positions (2, 3, 7, and 8) of the molecule. nih.gov The presence of halogens in these positions contributes to the planarity of the molecule, which is essential for fitting into the AhR binding pocket. nih.gov The removal of lateral halogen substituents or the addition of non-lateral halogens generally reduces the activity of the compound. nih.gov Studies on polybrominated dibenzo-p-dioxins (PBDDs) and mixed brominated/chlorinated dibenzo-p-dioxins have confirmed that these SARs are comparable to those observed for their chlorinated counterparts. nih.gov

Structure-Activity Relationship Principles for Halogenated Dibenzo-p-dioxins

The following table summarizes the key structural features that influence the biological activity of halogenated dibenzo-p-dioxins, including bromodichloro- congeners.

Structural FeatureImpact on Biological ActivityRationale
Halogenation at lateral positions (2, 3, 7, 8)Increases activityPromotes a planar conformation necessary for high-affinity AhR binding. nih.gov
Halogenation at non-lateral positionsDecreases activityCan disrupt the planarity of the molecule, reducing its ability to bind to the AhR. nih.gov
Fewer than four lateral halogen atomsGenerally lower activityReduced interaction with the AhR binding site. nih.gov

Bioanalytical Assays and Biomarkers for Dioxin-like Activity in Non-human Models

In Vitro Assays (e.g., DR-CALUX, EROD)

Various in vitro bioassays are employed to screen for and quantify the dioxin-like activity of compounds such as Dibenzo(b,e)(1,4)dioxin, bromodichloro-. researchgate.net These assays are valuable tools for assessing the potential ecotoxicological risk of individual compounds and complex mixtures.

The Dioxin-Responsive Chemically Activated Luciferase Expression (DR-CALUX) bioassay is a widely used reporter gene assay. researchgate.netnih.govnih.govbiodetectionsystems.com It utilizes genetically modified cell lines that produce the enzyme luciferase in response to AhR activation. biodetectionsystems.com The amount of light produced is proportional to the dioxin-like activity of the sample. biodetectionsystems.com The DR-CALUX assay has been shown to be responsive to both chlorinated and brominated dioxins. researchgate.net

The Ethoxyresorufin-O-deethylase (EROD) assay is another common in vitro method that measures the induction of CYP1A1 activity. nih.govnih.gov This assay quantifies the conversion of 7-ethoxyresorufin (B15458) to resorufin, a fluorescent product, by CYP1A1. nih.gov Increased EROD activity is a sensitive indicator of exposure to AhR agonists. nih.gov The EROD assay has been used to determine the potency of various halogenated aromatic hydrocarbons, including mixed halogenated dioxins. nih.govnih.gov

In Vivo Assays in Animal Models

In vivo assays in animal models are crucial for understanding the integrated toxicological effects of compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro- at the whole-organism level. researchgate.net Rodent models, particularly rats, are frequently used to assess the toxic endpoints of dioxin-like compounds. nih.gov

Commonly evaluated in vivo endpoints include thymic atrophy, body weight loss, and the induction of hepatic enzymes such as AHH and EROD. nih.gov Dose-response studies in immature male Wistar rats have been conducted for specific mixed halogenated dibenzo-p-dioxins, such as 2-bromo-3,7,8-trichlorodibenzo-p-dioxin and 2,3-dibromo-7,8-dichlorodibenzo-p-dioxin, to determine their in vivo potency. nih.gov The results of these in vivo studies generally show a good correlation with in vitro data, confirming the utility of both approaches in assessing the toxicity of these compounds. nih.gov

Biomarkers of Exposure and Effect (e.g., CYP1A Induction)

The exposure of organisms to Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other dioxin-like compounds can be assessed through the use of specific biomarkers. These biomarkers serve as indicators of exposure and can also signify a biological effect. One of the most well-characterized biomarkers for dioxin-like compounds is the induction of Cytochrome P450 1A (CYP1A) enzymes. nih.govwikipedia.org

Dioxin-like compounds, including mixed halogenated dioxins, exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR). wikipedia.orgwur.nl The binding of a compound like Dibenzo(b,e)(1,4)dioxin, bromodichloro- to the AhR initiates a cascade of events leading to the increased expression of specific genes, most notably the CYP1A1 gene. nih.govscispace.com The resulting increase in CYP1A enzyme activity, such as ethoxyresorufin-O-deethylase (EROD) activity, is a sensitive and measurable response to exposure. nih.govnih.gov

Significant positive correlations have been observed between the total toxic equivalents (TEQs) of dioxins and related compounds and CYP1A-associated activities in the liver of wildlife, such as the black-footed albatross. nih.gov This indicates that CYP1A induction is a robust indicator of exposure to these contaminants in natural populations. nih.gov While direct measurement of the concentration of Dibenzo(b,e)(1,4)dioxin, bromodichloro- in tissues like adipose or blood lipids is a suitable method for toxicological evaluation, CYP1A induction provides a functional measure of the biological response to that exposure. nih.gov Bioassays, such as the Chemically Activated Luciferase Expression (CALUX) bioassay, leverage this AhR-mediated mechanism to screen for dioxin-like compounds by measuring gene expression. wur.nlnih.govnih.gov

Concepts of Toxic Equivalency Factors (TEFs) and Toxic Equivalent Quantities (TEQs) for Mixed Halogenated Dioxins

Historical Development and Current Status in Environmental Assessment

Environmental contamination rarely involves a single chemical. Instead, organisms are exposed to complex mixtures of related compounds. To assess the risk posed by mixtures of dioxins and dioxin-like compounds, the Toxic Equivalency Factor (TEF) approach was developed. nih.govnih.gov This methodology provides a way to express the toxicity of different dioxin-like congeners in terms of a single, well-studied compound: 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is the most potent isomer. ca.govbundesumweltministerium.de

Historically, TEFs were developed for polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and certain polychlorinated biphenyls (PCBs). ca.gov These values have been periodically reviewed and updated by international bodies like the World Health Organization (WHO) based on new scientific data. bundesumweltministerium.denih.gov

The inclusion of mixed halogenated dioxins, such as Dibenzo(b,e)(1,4)dioxin, bromodichloro-, into the TEF framework has been a topic of scientific discussion. greenpeace.to Research has shown that brominated and mixed bromo-chloro dioxins exhibit biological and toxic effects similar to their chlorinated counterparts, acting through the same AhR-mediated mechanism. bohrium.comfood.gov.uk Early studies suggested that mixed halogenated dioxins have equivalent, and in some cases higher, biological activity compared to chlorinated dioxins. greenpeace.to Consequently, the WHO has recommended that if mixed halogenated dioxins are detected in food or human samples, they should be considered for inclusion in the TEF scheme. nih.govgreenpeace.to For risk assessment purposes, it has been suggested that the TEF values for brominated congeners could be considered similar to their chlorinated analogues. nih.gov

Limitations and Applicability in Diverse Environmental Matrices

The TEF/TEQ approach, while a valuable tool, has inherent limitations and its applicability can vary depending on the context. ca.govcdc.gov The concept is founded on several key assumptions, including dose additivity and a common mechanism of action (AhR activation) for all compounds in the mixture. cdc.govepa.gov While studies of mixtures have generally supported the assumption of additivity, potential non-additive interactions with other compounds in the environment are not fully understood. nih.govnih.gov

The application of TEFs is most robust for oral exposures, as this is the primary route considered in many risk assessments for dioxins found in soil, sediments, and food. epa.govclu-in.org However, the composition of dioxin mixtures and the bioavailability of individual congeners can differ significantly across various environmental matrices like soil, sediment, and air. cdc.gov For instance, the high concentrations of certain congeners like octachlorodibenzo-p-dioxin (B131699) (OCDD) in some matrices have raised questions about the appropriate use of TEFs in those specific contexts. nih.gov

Furthermore, the TEF values themselves are derived from a broad database and expert judgment, and there can be variability in the relative potency of a compound depending on the specific toxic endpoint being considered. nih.gov Bioassays like CALUX can provide a TEQ value for a sample extract, but this reflects the total AhR-agonist activity and may include contributions from compounds not typically included in chemical-specific TEQ calculations. nih.gov This can lead to discrepancies between bioassay-derived TEQs and those calculated from instrumental analysis, highlighting the need for careful interpretation of data from different environmental matrices. nih.govnih.gov

Interspecies Sensitivity and Comparative Responses in Aquatic Organisms

Significant differences in sensitivity to dioxin-like compounds exist among different species, and even between different strains of the same species. wikipedia.org This interspecies variability is a critical consideration in ecotoxicological risk assessment. Aquatic organisms, in particular, display a wide range of responses to these compounds. researchgate.net

For example, fish-eating birds and mammals are generally considered to be more at risk from dioxins than fish themselves, due to biomagnification through the food web. nih.gov The toxic effects observed in fish larvae, such as blue sac syndrome, are mediated by the AhR and are a common endpoint for both chlorinated and brominated dioxins. nih.gov

TEF values can also exhibit species-specific differences. nih.gov Some PCB congeners have TEF values in fish that are orders of magnitude lower than in mammals, while for other congeners, the TEFs are higher in birds than in mammals. nih.gov This highlights that one species may not serve as an effective sentinel for the health of another. nih.gov The kinetics of uptake, metabolism, and excretion of these compounds can also differ between species. For instance, the kinetics of brominated dioxins may not be identical to their chlorinated analogues, which affects their bioaccumulation potential in organisms like chickens. wur.nlmdpi.com

This variability underscores the importance of using species-specific or class-specific data when assessing the ecotoxicological risks of compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro- in aquatic ecosystems.

Body Burden as a Determinant of Ecotoxicological Effects

The concept of body burden, which refers to the total amount of a chemical stored in an organism's body, is a crucial determinant of toxicological effects. nih.gov For persistent, lipophilic compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro-, the concentration at the target tissue, rather than the external exposure dose, is what drives the toxic response. nih.govbohrium.com These compounds accumulate in fatty tissues, and their long half-life means that even low levels of ongoing exposure can lead to a significant and toxic body burden over time. palomahealth.com

Comparing the body burdens that cause adverse effects in laboratory animals to the body burdens found in human and wildlife populations allows for an estimation of the margin of safety. nih.govnih.gov For example, effects such as chloracne and CYP1A1 induction occur at similar body burdens in both animals and humans. nih.gov For noncancer effects in animals, toxicity has been observed at body burdens ranging from 10 to 12,500 ng/kg. nih.gov

Observed Ecotoxicological Effects in Model Organisms (e.g., Hypothyroidism, Thymic Atrophy, Wasting, Lethality, Developmental Malformations)

Exposure to Dibenzo(b,e)(1,4)dioxin, bromodichloro- and related mixed halogenated dioxins can elicit a spectrum of toxic effects similar to those caused by TCDD. bohrium.comnih.gov These effects are mediated through the AhR and have been observed in various model organisms. nih.govtaylorfrancis.com

Table 1: Key Ecotoxicological Effects of Dioxin-Like Compounds

Effect Description
Hypothyroidism Dioxins can disrupt thyroid hormone production and signaling. palomahealth.com Exposure has been linked to altered levels of thyroid-stimulating hormone (TSH), indicating impaired thyroid function. nih.govmedpagetoday.comendocrine.org This can occur by interfering with hormone synthesis and transport. kresserinstitute.com
Thymic Atrophy A hallmark effect of exposure to dioxin-like compounds is severe atrophy of the thymus gland, a critical organ for the immune system. nih.govtaylorfrancis.com This immunotoxic effect is a sensitive indicator of exposure. bohrium.com
Wasting Syndrome A common sign of acute toxicity from high-dose exposure is a progressive loss of body weight and adipose tissue, often referred to as wasting syndrome, which typically precedes death. wikipedia.orgbohrium.com
Lethality Dioxin-like compounds are highly toxic, though there is a wide range of lethal doses (LD50) across different species. wikipedia.org Lethality is often delayed, occurring weeks after a single high-dose exposure. wikipedia.orgbohrium.com

| Developmental Malformations | These compounds are potent developmental toxicants. taylorfrancis.comnih.gov In utero or in ovo exposure can lead to structural malformations, such as cleft palate and hydronephrosis in rodents, and functional deficits that may appear later in life. nih.govnih.gov |

Degradation and Remediation Strategies for Dibenzo B,e 1,4 Dioxin, Bromodichloro

Environmental Degradation Pathways

The environmental persistence of Dibenzo(b,e)(1,4)dioxin, bromodichloro- is a significant concern due to its toxicological properties, which are characteristic of halogenated dibenzo-p-dioxins. However, natural attenuation processes, including microbial and photolytic degradation, play a crucial role in its eventual breakdown in the environment.

Photolytic Degradation (e.g., Aqueous Photolysis, Intramolecular Rearrangements)

Photolytic degradation, or photolysis, is another significant pathway for the breakdown of Dibenzo(b,e)(1,4)dioxin, bromodichloro- in the environment. This process involves the degradation of the molecule through the absorption of light, particularly ultraviolet (UV) radiation from sunlight. dntb.gov.ua

Studies on polybrominated dibenzo-p-dioxins (PBDDs) and mixed bromo-chloro-dibenzo-p-dioxins have demonstrated that these compounds can be rapidly decomposed by photolysis in organic solvents. dntb.gov.ua The process typically involves the reductive dehalogenation of the molecule, where C-Br and C-Cl bonds are broken, leading to the formation of less halogenated and consequently less toxic dioxins. The photolytic stability of these compounds is generally lower than their non-halogenated parent structures, indicating that the halogen substituents are the primary sites of photochemical reaction.

Environmental conditions significantly affect the rate of photolysis. While degradation can be rapid in organic solvents, it is considerably slower on surfaces like soil or soot particles under natural outdoor conditions. inchem.org The specific medium in which the molecule is present influences the light absorption and the reaction pathways. For example, in solution, the removal of lateral halogens may be favored, whereas on soil surfaces, photolytic dechlorination has been observed to occur at axial positions. inchem.org

Mitigation and Emission Control Technologies

Given that Dibenzo(b,e)(1,4)dioxin, bromodichloro- and other halogenated dioxins are not intentionally produced, their presence in the environment stems from their formation as unintentional byproducts in thermal and chemical processes. cawood.co.ukepa.govepa.gov Therefore, mitigation strategies focus on controlling their formation and capturing them before they are released into the atmosphere.

Industrial and municipal waste incineration is a major source of dioxin emissions. cawood.co.ukewg.org Modern emission control technologies for incinerators are highly effective at reducing these releases. Key strategies include:

Combustion Control : Careful management of the combustion process is critical. This involves maintaining a sufficiently high temperature (typically above 850°C) and ensuring adequate turbulence and residence time for the flue gases to destroy dioxins that may have formed. ieabioenergy.com It is also crucial to control the cooling of the flue gas to prevent the de novo synthesis of dioxins, which can occur in a temperature window of approximately 200-450°C. ieabioenergy.com

Flue-Gas Cleaning Systems : After combustion, the flue gases are treated in a multi-stage cleaning process. A common and effective method is the injection of activated carbon or coke into the gas stream. ieabioenergy.com The porous structure of the activated carbon provides a large surface area for the adsorption of dioxin molecules.

Particulate Matter Removal : Dioxins tend to adsorb onto fine particulate matter (fly ash). Therefore, efficient removal of these particles is essential. This is typically achieved using electrostatic precipitators or fabric filters (baghouses). ieabioenergy.com

Acid Gas Scrubbing : Scrubbers are used to remove acid gases like hydrogen chloride and hydrogen bromide, which are precursors to dioxin formation. These systems use alkaline reagents, such as lime, to neutralize the acidic components in the flue gas. ieabioenergy.com

Selective Catalytic Reduction (SCR) : While primarily designed to reduce nitrogen oxide (NOx) emissions, SCR systems can also contribute to the destruction of dioxins. ieabioenergy.com

These technologies, often used in combination, form an integrated system for pollution control that can achieve a high percentage of reduction in dioxin emissions from modern waste-to-energy facilities. epa.gov

Advanced Flue Gas Treatment Systems for Incineration Emissions

The control of Dibenzo(b,e)(1,4)dioxin, bromodichloro- emissions from incineration processes relies on a suite of advanced flue gas treatment technologies designed to capture or destroy dioxin-like compounds. These systems are typically multi-staged to effectively remove a variety of pollutants, including particulate matter, acid gases, and persistent organic pollutants.

A combination of a dry scrubber, activated carbon injection, and a fabric filter is considered a leading technology for controlling dioxin emissions in flue gases. The activated carbon adsorbs the gaseous Dibenzo(b,e)(1,4)dioxin, bromodichloro-, which is then removed along with particulate matter by the fabric filter. Research on a pilot-scale dual bag filter system demonstrated high removal efficiencies for PCDD/Fs, with concentrations dropping significantly after treatment. nih.gov

Selective Catalytic Reduction (SCR) systems, primarily used for NOx control, can also contribute to the destruction of dioxins. The catalytic process can break down the dioxin structure into less harmful compounds. Studies have shown that the strategic placement of SCR units within the flue gas treatment train can enhance the removal of these pollutants.

The operational parameters of the incinerator itself are crucial. High-quality post-combustion conditions have been shown to be more significant in minimizing dioxin formation than other parameters. nih.gov This underscores the importance of a holistic approach that combines efficient combustion with advanced flue gas cleaning.

Table 1: Emission Concentrations and Removal Efficiency of Halogenated Dioxins in a Municipal Solid Waste Incinerator

Compound Group Concentration Before Cleaning (ng/Nm³) Concentration After Cleaning (ng/Nm³) Removal Efficiency (%)
Chlorinated/Brominated Dioxins ~28 ~0.1 >99
Chlorinated Dioxins Not specified Not specified ~93

Data derived from a study on a full-scale incineration plant with the addition of 10% by weight of bromine-containing waste. osti.gov

Optimized Waste Management Practices to Reduce Formation

Optimized waste management practices are fundamental to minimizing the formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- during incineration. Since this compound contains both bromine and chlorine, its formation is linked to the co-combustion of waste streams containing these elements.

A key strategy is the segregation of waste to reduce the input of bromine and chlorine precursors into incinerators. Brominated flame retardants (BFRs), commonly found in plastics from electronic waste and textiles, are significant sources of bromine. diva-portal.orgnorden.org Similarly, chlorinated plastics like PVC contribute to the chlorine pool. Diverting these materials from the main incineration stream through dedicated recycling or specialized treatment processes can significantly reduce the potential for forming mixed halogenated dioxins.

Controlling the combustion process is another critical aspect of waste management. The formation of PBDD/Fs, and by extension bromodichloro-dibenzo-p-dioxins, is influenced by temperature. Research on the pyrolysis of printed circuit boards showed that increasing the temperature from 850 to 1200 degrees Celsius decreased the total PBDD/F content in bottom ash and the emission factor from flue gas by approximately 50%.

The addition of certain compounds to the waste feed can also inhibit dioxin formation. The use of calcium oxide (CaO) has been shown to be effective in inhibiting PBDD/F synthesis by over 90%. osti.gov CaO is thought to react with hydrogen bromide (HBr), a key intermediate in the formation of brominated dioxins, to form the solid-phase product calcium bromide (CaBr2).

Furthermore, avoiding the open burning of residential waste is a crucial waste management practice. Open burning often occurs at lower, uncontrolled temperatures, which are conducive to the formation of PBDD/Fs and PCDD/Fs. nih.gov

Source Control and Prevention Strategies

Source control and prevention strategies aim to eliminate or reduce the formation of Dibenzo(b,e)(1,4)dioxin, bromodichloro- at its origin. These strategies are often the most effective and environmentally sound approach.

A primary strategy is the substitution of materials that act as precursors. This involves reducing or phasing out the use of brominated flame retardants in consumer and industrial products. As these products reach the end of their life cycle, the amount of bromine entering the waste stream decreases, thereby reducing the potential for the formation of brominated and mixed halogenated dioxins during disposal.

Improving combustion efficiency in industrial processes is another key prevention strategy. The quality of post-combustion plays a significant role in minimizing dioxin formation. nih.gov Ensuring complete combustion at sufficiently high temperatures and with adequate oxygen supply helps to destroy precursor compounds and prevent the synthesis of dioxins.

The management of industrial by-products is also important. For instance, the formation of brominated and mixed-halogenated phenols and their subsequent reaction to form halogenated dioxins is a relevant mechanism. nih.gov Controlling the industrial processes that generate these precursor compounds can prevent their entry into waste streams destined for incineration.

Research Gaps and Future Directions in Dibenzo B,e 1,4 Dioxin, Bromodichloro Research

Comprehensive Congener-Specific Characterization and Profiling

A primary research gap is the lack of comprehensive characterization for the vast majority of mixed halogenated congeners. While chlorinated dioxins (PCDDs) and brominated dioxins (PBDDs) consist of 75 congeners each, the mixed bromo-chloro category (PXDDs) contains thousands of possible isomers, complicating analysis and risk assessment. greenpeace.topsu.edu Specifically for compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro-, fundamental data on their physicochemical properties, environmental prevalence, and toxicological profiles are scarce.

Future research must prioritize the synthesis of individual PXDD congeners to serve as analytical standards. nih.gov This will enable congener-specific identification and quantification in environmental samples. nih.govoup.com Systematic profiling studies are needed to determine which of the thousands of possible congeners are actually formed in significant quantities and persist in matrices such as soil, sediment, air, and biota. greenpeace.to Furthermore, characterizing the potency of these individual congeners, for example, their ability to bind to the Aryl hydrocarbon receptor (AhR), is essential for understanding their potential biological impact. nih.gov

Table 1: Comparison of Halogenated Dioxin Congener Complexity

Dioxin Subgroup Halogen Atoms Number of Possible Congeners Number of 2,3,7,8-Substituted Congeners
Polychlorinated Dibenzo-p-dioxins (PCDDs) Chlorine (Cl) 75 7
Polybrominated Dibenzo-p-dioxins (PBDDs) Bromine (Br) 75 7

This table illustrates the significant increase in complexity when considering mixed halogenated congeners, highlighting the challenge in characterizing each one. greenpeace.to

Refinement and Validation of Toxic Equivalency Factors for Mixed Halogenated Dioxins

The Toxic Equivalency Factor (TEF) concept is a cornerstone of risk assessment for dioxin-like compounds, allowing the toxicity of complex mixtures to be expressed as a single Toxic Equivalent (TEQ) value relative to the most potent congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.govornl.gov A major deficiency in the current framework is the complete absence of TEF values for any brominated or mixed halogenated congeners. greenpeace.to This results in a probable underestimation of the total dioxin-like toxicity in environmental and biological samples where these compounds are present. greenpeace.to

The World Health Organization (WHO) has acknowledged that mixed halogenated dioxins should be considered for inclusion in the TEF scheme, pending sufficient environmental and toxicological data. greenpeace.tonih.gov Future research efforts must focus on generating the necessary data to establish Relative Effect Potencies (REPs) for individual PXDDs. nih.gov This involves a suite of in vitro and in vivo toxicological studies. While some experts have recommended the interim use of TEF values from chlorinated analogues for their brominated counterparts, this approach requires rigorous validation for the more complex mixed halogenated compounds. manchester.ac.ukfood.gov.uk

Table 2: Status of Toxic Equivalency Factors (TEFs) for Dioxin-Like Compounds

Compound Class Example Congener WHO 2005 TEF Value Research Need
PCDDs 2,3,7,8-TCDD 1 Periodic re-evaluation
PCDFs 2,3,4,7,8-PeCDF 0.3 Periodic re-evaluation
PBDDs 2,3,7,8-TBDBD Not Assigned Generation of toxicological data to establish REPs and assign TEFs.

This table highlights the critical gap in the TEF scheme for brominated and mixed halogenated dioxins. greenpeace.tonih.gov

Development of Advanced Analytical Techniques for Trace Analysis

The analysis of Dibenzo(b,e)(1,4)dioxin, bromodichloro- and its related compounds is analytically challenging due to their presence at trace concentrations, the complexity of environmental matrices, and the vast number of potential isomers that can interfere with detection. psu.edunih.gov Traditional methods often rely on high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS), which is expensive and not always accessible for routine monitoring. psu.edutandfonline.com

A significant research need is the development and validation of more cost-effective, rapid, and selective analytical methods. Future directions include the advancement of comprehensive two-dimensional gas chromatography (GC×GC), which offers superior separation capabilities for complex mixtures. diva-portal.org Additionally, improving sample extraction and clean-up procedures is crucial to remove interfering compounds. tandfonline.comresearchgate.net There is also potential in refining bioanalytical methods, such as the CALUX bioassay, as screening tools to measure the total dioxin-like activity of a sample, which could then guide more intensive, congener-specific chemical analysis. dioxins.com The development of tandem mass spectrometry (MS/MS) methods may also increase selectivity and reduce detection limits. nih.gov

Elucidation of Formation Pathways under Diverse Environmental and Industrial Conditions

Mixed halogenated dioxins are known to form as unintentional by-products of combustion and other thermal processes where both bromine and chlorine sources are present. greenpeace.toresearchgate.net Key sources include the incineration of waste containing both brominated flame retardants and chlorinated plastics (like PVC), as well as metallurgical processes and e-waste recycling. researchgate.netresearchgate.net However, the specific chemical formation pathways, precursor molecules, and reaction kinetics for PXDDs are not as well understood as those for PCDD/Fs. researchgate.netinchem.org

Future research should focus on controlled laboratory experiments that simulate conditions in industrial incinerators and other thermal systems to investigate the de novo synthesis and precursor-led formation of specific PXDD congeners. researchgate.net Such studies would help identify the key precursor compounds and the temperature ranges that favor the formation of compounds like Dibenzo(b,e)(1,4)dioxin, bromodichloro-. Understanding these formation mechanisms is fundamental to developing effective strategies for minimizing their release into the environment. greenpeace.to

Long-Term Environmental Monitoring and Trend Analysis

Due to the analytical challenges and lack of regulatory requirements, there are currently no routine monitoring programs for mixed halogenated dioxins. greenpeace.to This has resulted in a significant lack of data on the environmental concentrations, geographic distribution, and temporal trends of these contaminants. Most existing long-term monitoring focuses on the legacy chlorinated dioxins and PCBs. dioxins.com

A critical future direction is the incorporation of PXDDs into national and international persistent organic pollutant (POP) monitoring programs. Establishing baseline concentrations in various environmental compartments (air, soil, water, sediment) and in human tissues is a necessary first step. greenpeace.to Long-term monitoring would allow for trend analysis, helping to determine if environmental levels of these compounds are increasing, decreasing, or remaining stable, and to assess the impact of industrial activities and waste management practices over time.

Development and Assessment of Novel Remediation Approaches

Remediation strategies for dioxin-contaminated sites have been developed almost exclusively with chlorinated dioxins in mind. clu-in.orgresearchgate.net Common technologies include thermal treatments like incineration and thermal desorption, as well as bioremediation. clu-in.org The efficacy of these technologies for mixed halogenated compounds remains a major research gap. The presence of both bromine and chlorine atoms on the same molecule may affect its thermal stability and its susceptibility to degradation.

Future research must assess the performance of existing remediation technologies on soils and sediments contaminated with PXDDs. There is a particular need to investigate and develop novel bioremediation approaches, as the microbial pathways for reductive dehalogenation may differ for bromine and chlorine. nih.govneptjournal.com Studies on advanced oxidation processes, chemical degradation methods, and the use of sorbents like activated carbon to reduce bioavailability should be expanded to specifically include mixed halogenated dioxins. clu-in.org

Q & A

Q. What analytical techniques are recommended for detecting and quantifying bromodichloro-dibenzo-dioxin in environmental samples?

Methodological Answer: High-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) is the gold standard, leveraging EPA/NIH spectral databases for halogenated dioxins (e.g., molecular ion clusters at m/z 410–412 for [M]⁺) . Sample preparation should include Soxhlet extraction with toluene or dichloromethane, followed by cleanup using multi-layer silica gel columns to remove interferents . Quantify via isotope dilution with ¹³C-labeled analogs to correct matrix effects. Confirm structural identity using NIST reference retention indices and fragmentation patterns (e.g., characteristic loss of HCl/BrCl) .

Q. What safety protocols are critical for handling bromodichloro-dibenzo-dioxin in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines: use negative-pressure fume hoods, wear nitrile gloves, Tyvek® suits, and respiratory protection (NIOSH P100 filters) . Emergency procedures for inhalation exposure include immediate fresh air ventilation and medical monitoring for AhR-mediated symptoms (e.g., chloracne). Decontaminate spills with activated carbon and incinerate waste at ≥1,200°C to ensure complete degradation .

Advanced Research Questions

Q. How can computational models predict the environmental persistence and bioaccumulation of bromodichloro-dibenzo-dioxin?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models using log KOW (octanol-water partition coefficient) derived from structural analogs (e.g., TCDD log KOW = 6.8) . Parameterize molecular descriptors (e.g., halogen electronegativity, ring planarity) via density functional theory (DFT) . Validate predictions with sediment-water partitioning experiments and bioaccumulation factors (BAFs) in aquatic organisms .

Q. What strategies resolve contradictions in reported toxic equivalency factors (TEFs) for bromodichloro-dibenzo-dioxin?

Methodological Answer: Conduct comparative in vitro assays (e.g., AhR luciferase reporter gene) and in vivo studies (rodent hepatotoxicity) to establish dose-response curves. Apply meta-analysis frameworks (e.g., random-effects models) to assess study heterogeneity, accounting for variables like exposure duration and species sensitivity . Cross-reference with chlorinated dioxin TEFs, adjusting for bromine’s higher molecular weight and binding kinetics .

Q. How can multi-omics approaches elucidate metabolic disruptions caused by bromodichloro-dibenzo-dioxin?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) in exposed models (e.g., zebrafish embryos). Prioritize pathways like CYP1A1 induction and lipid metabolism disruption using KEGG enrichment analysis . Correlate omics data with histopathology (e.g., hepatic vacuolation) to validate mechanistic hypotheses.

Key Notes

  • Methodological Focus: Emphasized experimental design (e.g., HRGC/HRMS parameters, QSAR workflows) and data reconciliation (meta-analysis, omics integration).
  • References: Leveraged toxicological profiles , spectral databases , and environmental fate studies .

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